

# A Technical Guide to the Solubility of 2-Nitroaniline in Organic Solvents

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Compound of Interest		
Compound Name:	2-Nitroaniline	
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This guide provides a comprehensive overview of the solubility of **2-Nitroaniline**, a key intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Understanding its solubility characteristics in various organic solvents is critical for process design, optimization, reaction kinetics, and purification in research and industrial applications.

### **Solubility Data**

**2-Nitroaniline** (o-nitroaniline) is an orange, crystalline solid.[1] Its solubility is influenced by the polarity of the solvent and the temperature of the system.[2] Generally, it exhibits greater solubility in organic solvents compared to aqueous solutions.[2] While extensive datasets covering a wide range of organic solvents at various temperatures are not readily available in single compilations, the following tables summarize the known quantitative and qualitative solubility information.

Table 1: Quantitative Solubility of 2-Nitroaniline in Water



Temperature (°C)	Solubility (g/L)	Source Citation
20	1.1	[3][4]
20	1.17	[5]
20	1.47	[6]
25	0.4	[2]
30	1.47	[1]

Table 2: Qualitative Solubility of **2-Nitroaniline** in Various Organic Solvents

Solvent	Solubility Description	Source Citation
Ethanol	Soluble	[1][3]
Ether	Very Soluble	[1][3]
Acetone	Very Soluble	[1]
Benzene	Very Soluble	[1]
Chloroform	Very Soluble	[1][3]
Methanol	0.1 g/mL (clear)	[7]

## **Experimental Protocols for Solubility Determination**

The solubility of **2-Nitroaniline** can be determined using several established methods. The isothermal shake-flask method is a common and reliable technique for measuring equilibrium solubility.[8] The concentration of the dissolved analyte in the saturated solution is then typically measured using gravimetric analysis or a chromatographic technique like High-Performance Liquid Chromatography (HPLC).

#### 2.1 Isothermal Shake-Flask Method

This gravimetric method is a standard procedure for determining the equilibrium solubility of a solid compound in a solvent.

### Foundational & Exploratory





- Preparation: An excess amount of **2-Nitroaniline** is added to a known volume or mass of the selected organic solvent in a sealed container, such as a jacketed glass vessel or a flask.
- Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a mechanical shaker) in a constant-temperature bath for a prolonged period to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally but is often in the range of 24 to 72 hours.
- Phase Separation: Once equilibrium is achieved, agitation is stopped, and the solution is left undisturbed to allow the undissolved solid to settle.
- Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a preheated or pre-cooled syringe to prevent precipitation or further dissolution. The syringe is typically fitted with a filter (e.g., 0.45 µm) to remove any suspended solid particles.
- Analysis: A known mass of the filtered, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not sublime the solute). The container with the solid residue is weighed again. The mass of the dissolved 2-Nitroaniline is calculated by difference.
- Calculation: The solubility is expressed as a mole fraction, mass fraction, or grams per 100 g
  of solvent.

#### 2.2 High-Performance Liquid Chromatography (HPLC) Method

For lower solubilities or complex mixtures, HPLC provides a more sensitive and specific analytical method for determining concentration.[9][10]

- Equilibration and Sampling: Steps 1-4 from the Isothermal Shake-Flask Method (Section 2.1) are followed to prepare a saturated solution.
- Sample Preparation: The withdrawn saturated sample is precisely diluted with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the HPLC instrument.
- Calibration: A series of standard solutions of 2-Nitroaniline with known concentrations are
  prepared and injected into the HPLC system to generate a calibration curve (peak area vs.

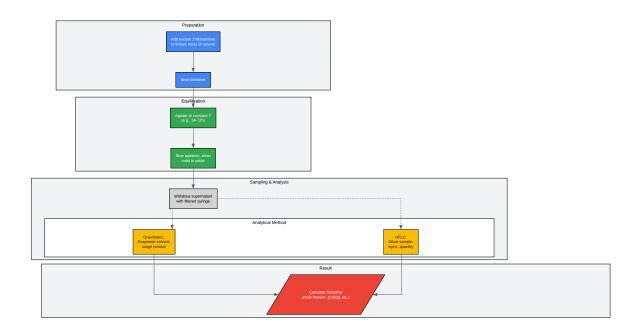


concentration).

- Chromatographic Analysis: The prepared sample is injected into the HPLC system. A
  common setup might involve a C18 column with a mobile phase of methanol and an
  ammonium acetate buffer.[10] Detection is typically performed using a UV-Vis detector at a
  wavelength where 2-Nitroaniline has strong absorbance.
- Quantification: The concentration of 2-Nitroaniline in the diluted sample is determined by comparing its peak area to the calibration curve. The original solubility in the saturated solution is then calculated by accounting for the dilution factor.

### **Visualized Workflow for Solubility Determination**

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound like **2-Nitroaniline**.



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Caption: Experimental workflow for solubility measurement.

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